2-Bromo-4-methoxy-1,3-dimethylbenzene

Catalog No.
S686173
CAS No.
23453-90-9
M.F
C9H11BrO
M. Wt
215.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-methoxy-1,3-dimethylbenzene

CAS Number

23453-90-9

Product Name

2-Bromo-4-methoxy-1,3-dimethylbenzene

IUPAC Name

3-bromo-1-methoxy-2,4-dimethylbenzene

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

InChI

InChI=1S/C9H11BrO/c1-6-4-5-8(11-3)7(2)9(6)10/h4-5H,1-3H3

InChI Key

FADYDSCBJSKXOO-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)OC)C)Br

Canonical SMILES

CC1=C(C(=C(C=C1)OC)C)Br

2-Bromo-4-methoxy-1,3-dimethylbenzene, also known as 2-bromo-4-methoxy-1,3-dimethylphenyl, is an aromatic compound characterized by the presence of a bromine atom and a methoxy group on a dimethylbenzene backbone. Its molecular formula is C9H11BrO, and it features a complex arrangement of substituents that influence its chemical reactivity and biological interactions. The compound is typically a colorless to pale yellow liquid with a distinct aromatic odor.

Due to its functional groups:

  • Electrophilic Aromatic Substitution: The bromine atom can facilitate electrophilic substitution reactions, allowing for further functionalization of the aromatic ring.
  • Nucleophilic Substitution: The bromine can be replaced by nucleophiles in nucleophilic substitution reactions.
  • Oxidation and Reduction: The methoxy group can undergo oxidation to yield aldehydes or carboxylic acids, while the bromine can be reduced to form hydrogenated derivatives .

This compound has been studied for its potential biological activities. It interacts with various enzymes, particularly cytochrome P450, which is crucial for drug metabolism. The presence of the bromine atom may enhance its reactivity towards biological targets, potentially leading to inhibition or modulation of enzyme activity. Additionally, its electrophilic nature allows it to participate in biochemical pathways involving free radicals and nucleophiles .

The synthesis of 2-Bromo-4-methoxy-1,3-dimethylbenzene typically involves:

  • Electrophilic Aromatic Substitution: A common method includes the bromination of 4-methoxy-1,3-dimethylbenzene using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). This reaction usually occurs at room temperature and yields the desired product efficiently .
  • Industrial Production: In industrial settings, continuous flow processes may be employed to enhance yield and efficiency. Automated reactors allow for precise control over reaction conditions such as temperature and pressure.

2-Bromo-4-methoxy-1,3-dimethylbenzene finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: Its unique structural features make it valuable in biochemical research for studying enzyme interactions and metabolic pathways.

The interactions of 2-Bromo-4-methoxy-1,3-dimethylbenzene with biological systems have been explored through various studies:

  • Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes involved in drug metabolism, which may affect pharmacokinetics and toxicity profiles of other compounds.
  • Binding Affinity: The binding affinity to cytochrome P450 enzymes suggests potential implications in drug-drug interactions and metabolic pathways .

Several compounds share structural similarities with 2-Bromo-4-methoxy-1,3-dimethylbenzene. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-1,3-dimethylbenzeneLacks the methoxy groupDifferent reactivity due to absence of methoxy
1-Bromo-2,4-dimethylbenzeneDifferent substitution patternAffects chemical properties significantly
2-Bromo-5-methoxy-1,3-dimethylbenzeneMethoxy group in a different positionVariations in reactivity due to positional changes
4-Bromo-3,5-dimethylbenzoic acidContains carboxylic acid functional groupDistinct functional properties affecting solubility

Uniqueness

The uniqueness of 2-Bromo-4-methoxy-1,3-dimethylbenzene lies in the specific positioning of its substituents. The combination of a bromine atom and a methoxy group allows for diverse chemical transformations not readily available in similar compounds. This structural arrangement enhances its utility in synthetic applications and biological interactions .

XLogP3

3.3

Wikipedia

2-Bromo-4-methoxy-1,3-dimethylbenzene

Dates

Modify: 2023-08-15

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